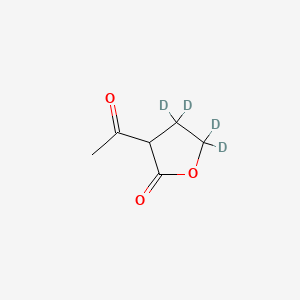

Ethyl (2-Azidoethoxy-d4)acetoacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

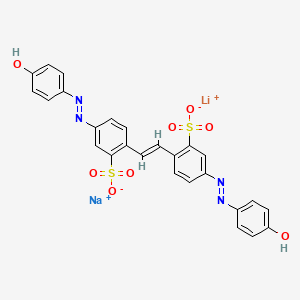

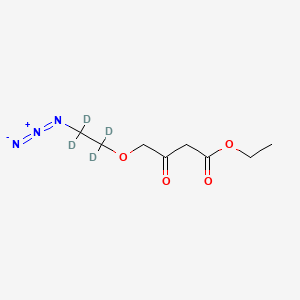

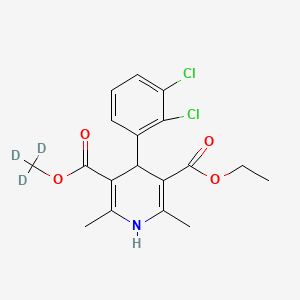

Ethyl (2-Azidoethoxy-d4)acetoacetate is a biochemical used for proteomics research . It has a molecular weight of 219.23 and a molecular formula of C8H9D4N3O4 . It appears as an oil and is soluble in Acetone, Ethyl Acetate, and Methanol .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string: [2H]C([2H])(OCC(=O)CC(=O)OCC)C([2H])([2H])N=[N+]=[N-] .Physical and Chemical Properties Analysis

This compound appears as an oil and is soluble in Acetone, Ethyl Acetate, and Methanol . It should be stored at -20° C .Scientific Research Applications

Analytical Methods in Determining Antioxidant Activity

Antioxidants play a crucial role in various fields, from food engineering to medicine. A critical review by Munteanu and Apetrei (2021) highlights significant tests used to determine antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests, among others. These assays are based on spectrophotometry, monitoring characteristic colors or the discoloration of solutions to analyze antioxidants' presence or capacity in complex samples (Munteanu & Apetrei, 2021).

ABTS/PP Decolorization Assay for Antioxidant Capacity

The ABTS•+ radical cation-based assays, as discussed by Ilyasov et al. (2020), are abundant for antioxidant capacity assays. This review explores the reaction pathways of the ABTS/potassium persulfate decolorization assay, indicating that some antioxidants can form coupling adducts with ABTS•+, a reaction specific to certain antioxidants. This in-depth analysis adds to understanding the comparative analysis of antioxidants (Ilyasov et al., 2020).

Colorimetric Method for Estimating Acetoacetate

A historical review of methods for estimating acetoacetate in biological samples, by Schilke and Johnson (1965), discusses the use of sodium nitroprusside in a color reaction with acetoacetic acid. This method's evolution highlights the importance of developing sensitive and specific analytical techniques for compound detection, potentially relevant for research into ethyl (2-azidoethoxy-d4)acetoacetate's applications (Schilke & Johnson, 1965).

Facile Synthesis and Antioxidant Evaluation

Research by Laroum et al. (2019) on the synthesis of isoxazolone derivatives showcases the development of environmentally friendly procedures for preparing heterocycles via multi-component reactions. This synthesis approach, emphasizing green chemistry principles, could be instrumental in exploring this compound's synthesis and application in producing biologically active molecules (Laroum et al., 2019).

Properties

IUPAC Name |

ethyl 4-(2-azido-1,1,2,2-tetradeuterioethoxy)-3-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O4/c1-2-15-8(13)5-7(12)6-14-4-3-10-11-9/h2-6H2,1H3/i3D2,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVPZBURNBMJNW-KHORGVISSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)COCCN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OCC(=O)CC(=O)OCC)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661953 |

Source

|

| Record name | Ethyl 4-{[2-azido(~2~H_4_)ethyl]oxy}-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189691-91-5 |

Source

|

| Record name | Ethyl 4-{[2-azido(~2~H_4_)ethyl]oxy}-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methyl-3-nitrophenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide](/img/structure/B562453.png)

![N,N'-(7-Hydroxythiazolo[4,5-d]pyrimidine-2,5-diyl)diacetamide](/img/structure/B562458.png)

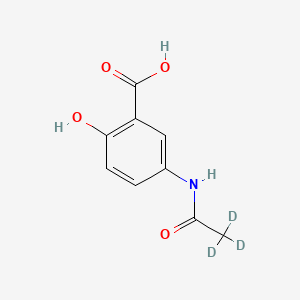

![3-(2-Chloroethyl-d4)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B562464.png)